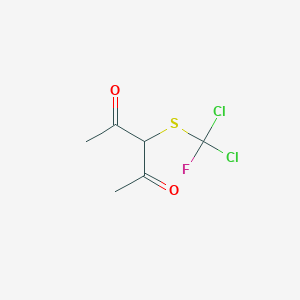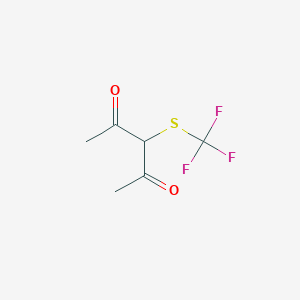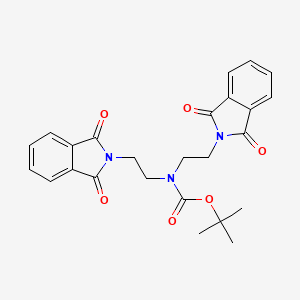
t-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
T-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate is a chemical compound with the CAS number 1246302-31-7 . It has a molecular weight of 463.49 . The compound is typically stored at temperatures between 2-8°C . It is a white to yellow solid .
Molecular Structure Analysis
The molecular formula of this compound is C25H25N3O6 . The InChI code for this compound is 1S/C25H25N3O6/c1-25(2,3)34-24(33)26(12-14-27-20(29)16-8-4-5-9-17(16)21(27)30)13-15-28-22(31)18-10-6-7-11-19(18)23(28)32/h4-11H,12-15H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 463.49 and a molecular formula of C25H25N3O6 . The compound is typically stored at temperatures between 2-8°C .作用机制
The mechanism of action of t-BuBDC is not well understood. However, it is believed that the compound acts as a proton transfer agent, transferring protons from the substrate to the reaction medium. This proton transfer is believed to be the key step in the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of t-BuBDC are not well understood. However, it is believed that the compound may have some effects on the metabolism of certain compounds. In addition, it is believed that t-BuBDC may have some effect on the activity of certain enzymes.
实验室实验的优点和局限性
The main advantages of using t-BuBDC in laboratory experiments include its low cost, its availability, and its relative stability. However, there are some limitations to its use. For example, t-BuBDC is not very soluble in water, and it is not suitable for reactions involving strong acids or bases. In addition, t-BuBDC is not very stable in the presence of light and air, and it can decompose at temperatures above 80°C.
未来方向
Future research on t-BuBDC should focus on further elucidating its mechanism of action, understanding its biochemical and physiological effects, and exploring its potential applications. In addition, research should be conducted to identify new methods of synthesizing t-BuBDC and to develop more efficient and cost-effective methods of using it in laboratory experiments. Furthermore, research should be conducted to explore the potential applications of t-BuBDC in the pharmaceutical and food industries. Finally, research should be conducted to explore the potential toxicity of t-BuBDC and to identify ways to reduce its toxicity.
合成方法
T-BuBDC can be synthesized by a number of different methods. The most commonly used method is the reaction of 1,3-dioxoisoindoline with t-butyl alcohol in the presence of a base, such as sodium hydroxide. The reaction is typically carried out at temperatures between 60 and 80°C. The reaction yields t-BuBDC in a yield of 80-90%.
科学研究应用
T-BuBDC has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various compounds, including drugs, pesticides, and food additives. It has also been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of optically active compounds. In addition, t-BuBDC has been used in the synthesis of polymers with improved properties and as a reagent in the synthesis of polymers with improved properties.
安全和危害
属性
IUPAC Name |
tert-butyl N,N-bis[2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6/c1-25(2,3)34-24(33)26(12-14-27-20(29)16-8-4-5-9-17(16)21(27)30)13-15-28-22(31)18-10-6-7-11-19(18)23(28)32/h4-11H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKAHJHQBJTVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN1C(=O)C2=CC=CC=C2C1=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

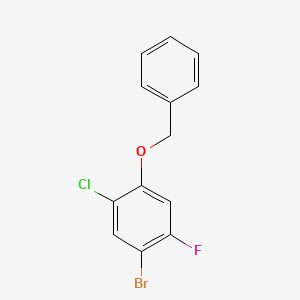
![4-[1-(Boc-amino)cyclopropyl]phenol](/img/structure/B6307485.png)
![2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine](/img/structure/B6307491.png)
![2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine](/img/structure/B6307499.png)

![t-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate](/img/structure/B6307513.png)
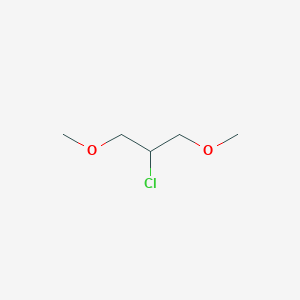
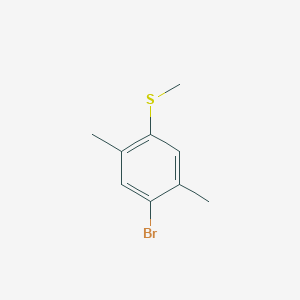

![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide](/img/structure/B6307553.png)
![t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B6307568.png)
